1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine is a heterocyclic compound that features both an imidazole and a piperidine ring. The presence of these two rings in its structure makes it an interesting compound for various chemical and biological applications. The imidazole ring is known for its role in biological systems, particularly in enzyme catalysis and as a ligand in coordination chemistry. The piperidine ring is commonly found in many alkaloids and pharmaceutical compounds, contributing to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine typically involves the alkylation of 1-ethyl-1H-imidazole with 2-methylpiperidine. One common method is to react 1-ethyl-1H-imidazole with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential role in enzyme catalysis and as a model compound for biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating biological responses. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile molecule in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-methyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine
- 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-ethylpiperidine
- 1-((1-ethyl-1H-imidazol-2-yl)methyl)-3-methylpiperidine
Uniqueness
1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine is unique due to the specific substitution pattern on the imidazole and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(1-ethylimidazol-2-yl)methyl]-2-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-3-14-9-7-13-12(14)10-15-8-5-4-6-11(15)2/h7,9,11H,3-6,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIIVWPXFDBKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCCCC2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.